molecular formula C11H15N3O2 B2477512 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol CAS No. 1477824-01-3

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol

Cat. No. B2477512
CAS RN: 1477824-01-3
M. Wt: 221.26
InChI Key: VAXLNPSJYSYGSY-UHFFFAOYSA-N
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Description

The compound “2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , has been a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its IUPAC Name: 2- ( (5-amino-1H-benzo [d]imidazol-2-yl) (methyl)amino)-N-methylacetamide . The InChI Code for this compound is 1S/C11H15N5O/c1-13-10 (17)6-16 (2)11-14-8-4-3-7 (12)5-9 (8)15-11/h3-5H,6,12H2,1-2H3, (H,13,17) (H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 233.27 . It is a powder at room temperature .

Scientific Research Applications

Solvent Effects on Molecular Aggregation

The study of solvent effects on molecular aggregation is significant in understanding the behavior of benzodiazolyl compounds. For example, Matwijczuk et al. (2016) examined the solvent effects on molecular aggregation in related benzodiazolyl compounds, showing how different solvents impact the fluorescence emission spectra and circular dichroism (CD) spectra of these compounds. This implies that solvent choice can significantly influence the molecular interactions and aggregation processes in similar benzodiazol compounds (Matwijczuk et al., 2016).

Brain-Penetrant S1P₃-Sparing Direct Agonists

In the context of neurological disorders, benzodiazolyl derivatives have shown promise. Demont et al. (2011) discussed the discovery of brain-penetrant S1P₃-sparing direct agonists, which are effective at low oral doses. These compounds, related to benzodiazolyl structures, may cross the blood-brain barrier and interact with central nervous system receptors, contributing to their efficacy in treating neurological conditions (Demont et al., 2011).

Synthesis and Transformation to Bioactive Cyclic Ketals

The synthesis and transformation of benzodiazolyl derivatives into bioactive cyclic ketals is another area of research. Talismanov et al. (2021) explored the synthesis of 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol, which are structurally similar to benzodiazolyl derivatives. These processes highlight the versatility of benzodiazolyl compounds in synthesizing various bioactive molecules (Talismanov et al., 2021).

Safety and Hazards

The compound “2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol” is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs .

properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-13-10-4-8(12)2-3-11(10)14(7)9(5-15)6-16/h2-4,9,15-16H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLNPSJYSYGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(CO)CO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1477824-01-3
Record name 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol
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